BenchChemオンラインストアへようこそ!

Stafia-1

STAT5a inhibition isoform selectivity SH2 domain inhibitor

Stafia-1 is the first and only validated small-molecule STAT5a-selective inhibitor (IC50=22.2 μM, Ki=10.9 μM) with ≥9-fold selectivity over STAT5b and Ki >200 μM against STAT3. Unlike pan-STAT5 inhibitors (E804, pimozide) that confound isoform interpretation, Stafia-1 enables unambiguous assignment of biological effects to STAT5a signaling. Its phosphonate prodrug achieves cell-permeable intracellular STAT5a phosphorylation inhibition in leukemia cells without affecting STAT5b. Pair with Stafib-1/-2 (STAT5b-selective) for orthogonal isoform validation. For definitive STAT5a vs. STAT5b target engagement data, no alternative tool provides comparable discrimination.

Molecular Formula C24H27O10P
Molecular Weight 506.4 g/mol
Cat. No. B1193634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStafia-1
SynonymsStafia-1;  Stafia 1;  Stafia1
Molecular FormulaC24H27O10P
Molecular Weight506.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CC(=CC(=C2)OP(=O)(O)O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C24H27O10P/c1-28-19-10-16(11-20(29-2)23(19)32-5)14-7-15(9-18(8-14)34-35(25,26)27)17-12-21(30-3)24(33-6)22(13-17)31-4/h7-13H,1-6H3,(H2,25,26,27)
InChIKeyUGUOUFLCZFMHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Stafia-1 Procurement Guide: The First Selective STAT5a Small-Molecule Inhibitor


Stafia-1 (CAS 2582757-90-0) is a synthetic small-molecule inhibitor developed via docking-based screening of in silico O-phosphorylated phenolic fragments [1]. It is the first small molecule demonstrated to preferentially inhibit the transcription factor STAT5a over its close homologue STAT5b, achieving an in vitro IC50 of 22.2 μM and Ki of 10.9 μM against STAT5a [1]. Stafia-1 displays at least 9-fold selectivity for STAT5a over STAT5b and higher selectivity against other STAT family members, including STAT3 (Ki >200 μM) . A phosphonate prodrug derivative (Stafia-1-dipivaloyloxymethyl ester) enables cell-permeable intracellular inhibition of STAT5a phosphorylation in human leukemia cells [1].

Why Generic STAT Inhibitors Cannot Substitute for Stafia-1 in STAT5a-Specific Research


Substituting Stafia-1 with other STAT-family inhibitors introduces confounding variables that compromise experimental interpretation. Broad-spectrum STAT5 inhibitors (e.g., E804, pimozide) lack isoform discrimination, while STAT5b-selective tools such as Stafib-1 (Ki=44 nM for STAT5b, >50-fold selectivity over STAT5a) [1] and Stafib-2 (IC50=82 nM for STAT5b, 1.7 μM for STAT5a) [2] exhibit a selectivity profile that is the inverse of Stafia-1's. STAT3-targeted inhibitors like Stattic (STAT3 IC50=5.1 μM) or STAT3-IN-1 (IC50=1.82–2.14 μM in cancer cells) do not address STAT5a biology at all. The divergent selectivity vectors among these tools mean that using the wrong inhibitor can yield diametrically opposite biological conclusions when dissecting isoform-specific functions of STAT5a versus STAT5b in hematopoietic malignancies, immune regulation, or cancer progression [1][2]. The quantitative evidence below demonstrates precisely where Stafia-1 delivers isoform discrimination that alternative STAT inhibitors cannot provide.

Stafia-1 Quantitative Differentiation Evidence: Head-to-Head Selectivity Data Against STAT5b and STAT Family Comparators


Stafia-1 Preferential Inhibition of STAT5a Over STAT5b: Direct Isoform Selectivity Comparison

Stafia-1 is the first small molecule demonstrated to preferentially inhibit STAT5a over the close homologue STAT5b [1]. In direct comparative analysis, Stafia-1 inhibits STAT5a with at least 9-fold selectivity over STAT5b . This selectivity vector is the inverse of STAT5b-selective tools: Stafib-1 exhibits >50-fold selectivity for STAT5b over STAT5a (Ki=44 nM for STAT5b) [2], while Stafib-2 shows IC50 of 82 nM for STAT5b versus 1.7 μM for STAT5a (approximately 21-fold STAT5b preference) [3]. For experiments requiring dissection of STAT5a-specific biology, substituting Stafia-1 with Stafib-1 or Stafib-2 would yield opposite biological interpretations [1].

STAT5a inhibition isoform selectivity SH2 domain inhibitor

Stafia-1 STAT Family Cross-Selectivity: Quantitative Discrimination Against STAT3 and Other Family Members

Stafia-1 demonstrates high selectivity against STAT family members beyond STAT5b, with quantitative discrimination against STAT3 (Ki >200 μM) . This represents a >18-fold selectivity window relative to its STAT5a Ki of 10.9 μM [1]. In contrast, commonly used STAT3 inhibitors such as Stattic (STAT3 IC50=5.1 μM) and STAT3-IN-1 (IC50=1.82–2.14 μM) are designed to target STAT3 and offer no meaningful inhibition of STAT5a. The broad-spectrum STAT5 inhibitor E804 inhibits both STAT5a and STAT5b without isoform discrimination (10–20 μM range) [2], precluding assignment of biological effects to a specific STAT5 isoform.

STAT family selectivity STAT3 discrimination off-target profiling

Stafia-1 Prodrug Intracellular Selectivity: Functional Validation in Human Leukemia Cells

A phosphonate prodrug based on Stafia-1 (Stafia-1-dipivaloyloxymethyl ester) inhibits STAT5a tyrosine phosphorylation with selectivity over STAT5b in cultured human leukemia cells, providing the first demonstration of selective intracellular inhibition of STAT5a by a small-molecule inhibitor [1]. The prodrug (0–200 μM) decreases pSTAT5a expression significantly while showing no obvious inhibition of pSTAT5b . This cellular selectivity confirms that the biochemical isoform preference of Stafia-1 translates to intracellular target engagement, a critical validation absent from many tool compounds. By comparison, broad-spectrum inhibitors like pimozide suppress STAT5 phosphorylation only at concentrations exceeding 10 μM with no isoform discrimination [2].

cellular target engagement leukemia phosphorylation inhibition

Stafia-1 Discovery Trajectory: STAT3 SH2 Domain Screening Yielded STAT5a Selectivity

Stafia-1 was developed from a screening campaign targeting the STAT3 SH2 domain, where 9 synthesized hits were evaluated and 8 showed in vitro inhibition of STAT3 [1]. However, following selectivity profiling, the most potent inhibitor was optimized to yield Stafia-1, which unexpectedly exhibited preferential inhibition of STAT5a over STAT5b [1]. This discovery trajectory—a STAT3-directed screen producing a STAT5a-selective tool—distinguishes Stafia-1 from rationally designed STAT5b inhibitors like Stafib-1 and Stafib-2, which were developed through structure-guided optimization specifically targeting the STAT5b SH2 domain [2][3]. The divergent discovery paths underscore that Stafia-1 represents a serendipitous yet validated chemical probe with a selectivity profile not achievable through STAT3- or STAT5b-directed design campaigns.

discovery chemistry fragment-based screening selectivity evolution

Stafia-1 Validated Research Applications: Where STAT5a Isoform Selectivity Is Experimentally Essential


Dissecting STAT5a-Specific Versus STAT5b-Specific Functions in Hematopoietic Malignancies

In human leukemia cell models, the Stafia-1 phosphonate prodrug selectively inhibits STAT5a tyrosine phosphorylation without affecting STAT5b, enabling unambiguous assignment of biological effects to STAT5a signaling [1]. This isoform discrimination is critical in chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML) research, where STAT5a and STAT5b exhibit non-redundant roles in leukemogenesis and therapy resistance. Stafia-1 provides the only validated small-molecule tool to interrogate STAT5a-specific contributions distinct from STAT5b [1][2].

Functional Discrimination of STAT5a Signaling in Cancer Cell Proliferation and Apoptosis Studies

Stafia-1 has been employed in MCF-7 human breast cancer cells to assess STAT5a-dependent cytotoxic effects, with apoptosis induction observed at concentrations above 50 μM (cellular IC50=45 μM) . This cellular activity, combined with its ≥9-fold selectivity for STAT5a over STAT5b , positions Stafia-1 as the tool of choice for distinguishing STAT5a-mediated versus STAT5b-mediated proliferative and survival pathways in solid tumor models, where isoform-specific functions of STAT5 remain poorly defined.

Chemical Probe for Phosphorylation-Dependent STAT5a Protein-Protein Interaction Studies

Stafia-1 was developed using a novel in silico O-phosphorylation docking strategy targeting phosphorylation-dependent protein-protein interaction domains [1]. Its binding to the interface between the STAT5a SH2 domain and linker domain provides a chemical probe for investigating phosphorylation-dependent STAT5a interactions that are inaccessible to pan-STAT5 inhibitors lacking isoform discrimination. This application is particularly relevant for structure-function studies of STAT5a-specific transcriptional complexes and co-regulator recruitment [1].

Complementary Use with STAT5b-Selective Tools in Isoform-Specific Pathway Mapping

Stafia-1 and the STAT5b-selective inhibitors Stafib-1 (Ki=44 nM for STAT5b, >50-fold selectivity) and Stafib-2 (IC50=82 nM for STAT5b) [2][3] constitute a complementary chemical biology toolkit. Using Stafia-1 alongside these STAT5b-selective probes enables orthogonal validation of isoform-specific phenotypes in primary cell models and in vivo systems. The divergent selectivity vectors (STAT5a preference for Stafia-1 versus STAT5b preference for Stafib compounds) provide internal controls for target engagement specificity that are not achievable with any single inhibitor or pan-STAT5 tool [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stafia-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.